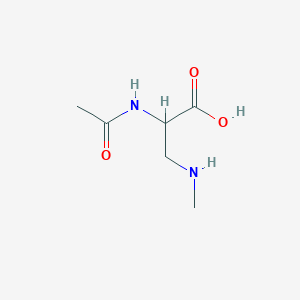

2-Acetamido-3-(methylamino)propanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Acetamido-3-(methylamino)propanoic acid involves several chemical reactions, starting from α-acetamidoacrylic acid and [15N]-methylamine. Enantioselective hydrolysis, mediated by Acylase 1, leads to the production of its R and S enantiomers (Hu & Ziffer, 1990).

Molecular Structure Analysis

Molecular structure analysis reveals that 2-Acetamido-3-(methylamino)propanoic acid derivatives can exhibit various conformations depending on their substitutions. For instance, in crystal structure analysis, differences in interplanar angles between amide groups were observed, highlighting the structural flexibility of these compounds (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2-Acetamido-3-(methylamino)propanoic acid derivatives are varied, indicating a rich chemistry. For example, its derivatives have been explored for anticonvulsant activities, suggesting interactions with biological systems (Camerman et al., 2005).

Wissenschaftliche Forschungsanwendungen

Applications in Anticonvulsant Research

The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide derivatives demonstrates their potential anticonvulsant activities. These compounds, with linearly extended conformations and specific interplanar angles, exhibit planar hydrophilic and hydrophobic areas, suggesting a correlation with their anticonvulsant properties (Camerman et al., 2005).

Role in Antitumor Activities

The compound (S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and its derivatives have been synthesized and characterized. Their in vitro antitumor activity tests indicate selective anti-tumor activities, suggesting a significant role in cancer research (Xiong Jing, 2011).

Contributions to Synthetic Chemistry

The furanose acetonide derivative 1, derived from 2-acetamido-2-deoxy-D-glucose, has facilitated a concise and efficient synthetic route to rare 2-acetamido-2-deoxy-beta-D-hexopyranosides. This synthesis plays a critical role in the development of various aminosugars, showcasing the chemical's versatility in synthetic chemistry (Cai et al., 2009).

Application in Polymer Research

The water-soluble poly(aminoaryloxy-methylamino phosphazene) synthesized from 2-acetamido derivatives has been investigated as a polymeric carrier species for biologically active agents. This research highlights the potential of these compounds in drug delivery systems and other biomedical applications (Gwon, 2001).

Eigenschaften

IUPAC Name |

2-acetamido-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(9)8-5(3-7-2)6(10)11/h5,7H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIDTRITGXTLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CNC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3-(methylamino)propanoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B1142373.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B1142378.png)